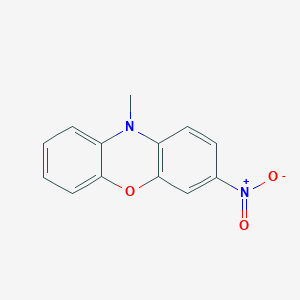

10-Methyl-3-nitro-10H-phenoxazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80060-95-3 |

|---|---|

Molecular Formula |

C13H10N2O3 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

10-methyl-3-nitrophenoxazine |

InChI |

InChI=1S/C13H10N2O3/c1-14-10-4-2-3-5-12(10)18-13-8-9(15(16)17)6-7-11(13)14/h2-8H,1H3 |

InChI Key |

PUBAWSADNKZCHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 10 Methyl 3 Nitro 10h Phenoxazine and Its Key Precursors

Strategies for Phenoxazine (B87303) Core Formation with Nitro Functionalization

The construction of the phenoxazine core with concomitant nitro group incorporation often relies on condensation reactions that bring together the two aromatic rings and the central oxygen-containing ring. A prominent method involves the reaction of a substituted aminophenol with a suitably activated nitro-substituted benzene (B151609) derivative.

A key precursor, 2,3-dinitro-10-methylphenoxazine, can be synthesized through the reaction of 2-hydroxy-N-methylaniline with 1,2-difluoro-4,5-dinitrobenzene (B1590526). acs.orgnih.gov This reaction, carried out in hot ethanol (B145695) with sodium carbonate as a base, proceeds in a high yield of 80-82%. acs.orgnih.gov The greater nucleophilicity of the N-alkyl amino group in 2-hydroxy-N-methylaniline, compared to an unalkylated aniline (B41778), facilitates the rapid displacement of a fluorine atom, leading to the formation of the phenoxazine ring system. acs.orgnih.gov

| Reactants | Reagents & Conditions | Product | Yield |

| 2-hydroxy-N-methylaniline & 1,2-difluoro-4,5-dinitrobenzene | Na2CO3, hot ethanol | 2,3-dinitro-10-methylphenoxazine | 80-82% |

This table summarizes the synthesis of the dinitro-phenoxazine precursor.

Nucleophilic Aromatic Substitution Approaches for Nitro-Phenoxazine Synthesis

Nucleophilic aromatic substitution (SNA_r_) is a powerful tool for the synthesis and functionalization of nitro-phenoxazine derivatives. The presence of electron-withdrawing nitro groups activates the aromatic ring, making it susceptible to attack by nucleophiles.

As detailed in the previous section, the condensation of 2-hydroxy-N-methylaniline with 1,2-difluoro-4,5-dinitrobenzene is a prime example of forming the phenoxazine core via a nucleophilic aromatic substitution pathway. acs.orgnih.gov This approach directly installs two nitro groups onto the phenoxazine scaffold, yielding 2,3-dinitro-10-methylphenoxazine. acs.orgnih.gov In this reaction, the amino group of the aminophenol acts as the initial nucleophile, displacing one of the fluorine atoms on the dinitrobenzene derivative. This is followed by an intramolecular cyclization where the hydroxyl group displaces the second fluorine atom, forming the central oxazine (B8389632) ring.

The 2,3-dinitro-10-methylphenoxazine molecule is an excellent substrate for further functionalization through selective nucleophilic aromatic substitution of one of the nitro groups. The nitro group at the 2-position, being para to the aryl ether oxygen, is particularly activated and can be preferentially displaced by various nucleophiles. acs.orgnih.gov

Treatment of 2,3-dinitro-10-methylphenoxazine with potassium hydroxide (B78521) in a mixture of ethanol and water leads to the formation of 2-ethoxy-3-nitro-10-methylphenoxazine. acs.orgnih.gov In this reaction, it is the ethoxide ion, present in an equilibrium concentration, that acts as the nucleophile and displaces the 2-nitro group, rather than the hydroxide ion. acs.orgnih.gov

When the reaction of 2,3-dinitro-10-methylphenoxazine is carried out with potassium hydroxide in a solvent system of DMSO and water, the hydroxide ion displaces the 2-nitro group as expected. acs.orgnih.gov This results in the formation of 2-hydroxy-3-nitro-10-methylphenoxazine. acs.orgnih.gov

The 2-nitro group of 2,3-dinitro-10-methylphenoxazine can also be displaced by amine nucleophiles. For instance, reaction with butylamine (B146782) leads to the formation of 2-(butylamino)-3-nitro-10-methylphenoxazine. acs.orgnih.gov The nitro group para to the aryl ether is displaced in preference to the one para to the more electron-rich amino group of the phenoxazine core. acs.orgnih.gov

| Substrate | Nucleophile/Reagents | Product |

| 2,3-dinitro-10-methylphenoxazine | KOH / EtOH / H2O | 2-ethoxy-3-nitro-10-methylphenoxazine |

| 2,3-dinitro-10-methylphenoxazine | KOH / DMSO / H2O | 2-hydroxy-3-nitro-10-methylphenoxazine |

| 2,3-dinitro-10-methylphenoxazine | Butylamine | 2-(butylamino)-3-nitro-10-methylphenoxazine |

This table illustrates the selective functionalization of 2,3-dinitro-10-methylphenoxazine via nucleophilic aromatic substitution.

Selective Nitro Group Displacements in 2,3-Dinitro-10-methylphenoxazine

Emerging and Green Synthetic Protocols for Phenoxazines

In response to the growing need for sustainable chemical manufacturing, green chemistry principles are being integrated into the synthesis of heterocyclic compounds like phenoxazines. These emerging protocols prioritize the use of non-toxic reagents, renewable resources, and milder reaction conditions to minimize environmental impact.

A prominent example of a green synthetic approach is the use of laccase enzymes. rsc.orgnih.gov Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of substrates, including phenol (B47542) and aniline derivatives, using atmospheric oxygen as the oxidant. nih.gov This enzymatic process allows for the dimerization of substituted aromatic amines and phenols to form phenoxazine and phenoxazinone structures. rsc.org

The key advantages of laccase-mediated synthesis include:

Environmentally Benign Conditions : The reactions are typically performed in aqueous solutions at moderate pH and room temperature. nih.gov

High Efficiency : The enzymatic process can be an efficient alternative to traditional chemical oxidation methods. rsc.org

Use of Oxygen as an Oxidant : The use of atmospheric oxygen avoids the need for stoichiometric, and often hazardous, chemical oxidants. nih.gov

The mechanism involves the laccase-catalyzed one-electron oxidation of substrates like 2-aminophenols to generate radicals. These radicals then undergo coupling and subsequent intramolecular cyclization to form the phenoxazine ring system. nih.gov This bio-enzymatic approach represents a significant step towards the rational and sustainable biosynthesis of substituted phenoxazines. rsc.org

Interactive Data Table: Laccase-Mediated Synthesis of Phenoxazines

| Catalyst | Substrates | Medium | Key Features | Reference |

|---|---|---|---|---|

| Laccase (from Pycnoporus cinnabarinus) | ortho-Aminophenols, Amines | Aqueous solution (pH 5) | Oxidative C–N bond formation and cyclization; uses atmospheric oxygen. | nih.gov |

| CotA Laccase | Ortho and meta,para-disubstituted aromatic amines | Not specified | Enzyme-mediated dimerization to form phenazine (B1670421) and phenoxazinone chromophores. | rsc.org |

| Laccase | Sulfonated aminophenol | Not specified | Produces water-soluble phenoxazines through enzyme-mediated dimerization. nih.gov | nih.gov |

Palladium-Catalyzed and Oxidative Ring-Closure Methods for Phenoxazines

The construction of the phenoxazine ring system is frequently achieved through ring-closure reactions, which can be facilitated by palladium catalysts or driven by oxidative processes. These methods offer robust and versatile routes to a wide array of substituted phenoxazines from readily available precursors.

Palladium-Catalyzed Ring-Closure

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for forming carbon-nitrogen (C-N) bonds. This methodology has been effectively applied to the synthesis of phenoxazines through a tandem double N-arylation process. rsc.org In this one-pot approach, a primary amine is reacted with an appropriately substituted aryl dihalide in the presence of a palladium catalyst and a suitable ligand. rsc.org

A general strategy involves the reaction of a 2-aminophenol (B121084) derivative with a 1,2-dihaloarene. The palladium catalyst facilitates the sequential formation of two C-N bonds, leading directly to the tricyclic phenoxazine core. This method is noted for its efficiency and broad substrate scope. rsc.orgclockss.orgnih.gov While many examples focus on phenazine synthesis from bromoanilines, the principles are directly applicable to phenoxazine synthesis using aminophenols. clockss.orgnih.gov

Interactive Data Table: Palladium-Catalyzed Synthesis of N-Heterocycles

| Catalyst System | Reaction Type | Precursors | Key Outcome | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | Double Buchwald-Hartwig Amination | Substituted bromoanilines | "Ligation" of two aromatic rings to form functionalized phenazines. | clockss.orgnih.gov |

| Pd-catalyst | Tandem C–N bond formation | Aryl halides and primary amines | One-pot synthesis of phenoxazine and phenothiazine (B1677639) derivatives. | rsc.org |

| Pd(0) / Xphos | Coupling Reaction | 2,3-dichloro-1,4-naphthaquinone and 2-aminophenol, followed by coupling with alkynes | Synthesis of substituted 5H-benzo[a]phenoxazin-5-ones. nih.gov | nih.gov |

Oxidative Ring-Closure Methods

Oxidative ring-closure is another fundamental strategy for synthesizing the phenoxazine skeleton. This can be achieved through enzymatic or chemical oxidation.

As discussed previously, laccase-mediated reactions are a prime example of enzymatic oxidative ring closure, where the enzyme uses oxygen to trigger the cyclization. nih.gov

Chemically, a direct route to a key precursor for the title compound involves the reaction of 2-(N-methylamino)phenol with 1,2-difluoro-4,5-dinitrobenzene. acs.orgnih.gov This reaction proceeds in hot ethanol with sodium carbonate as a base, yielding 2,3-dinitro-10-methylphenoxazine in high yield (80-82%). acs.orgnih.gov The formation of the phenoxazine ring occurs through a sequence of nucleophilic aromatic substitution followed by an intramolecular ring-closing reaction.

From the resulting 2,3-dinitro-10-methylphenoxazine, selective nucleophilic displacement of one nitro group can be achieved. For instance, reaction with potassium hydroxide in ethanol and water leads to the formation of 2-ethoxy-3-nitro-10-methylphenoxazine. acs.orgnih.gov Similarly, reaction with aqueous potassium hydroxide in DMSO yields 2-hydroxy-3-nitro-10-methylphenoxazine. nih.gov These transformations highlight a pathway to 3-nitro substituted phenoxazines from a dinitro precursor.

Another novel oxidative approach involves using the nitrosonium cation (NO⁺), from reagents like nitrosonium tetrafluoroborate (B81430) (NOBF₄), to initiate a domino reaction. This allows for the conversion of precursors into π-conjugated phenoxazine molecules under mild, neutral conditions, a concept that has been extended to aqueous media using nitric oxide (NO) as a trigger. chemrxiv.org

Interactive Data Table: Oxidative Ring-Closure Strategies for Phenoxazines

| Method | Reagents/Catalyst | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution/Cyclization | Na₂CO₃ in EtOH | 2-(N-methylamino)phenol and 1,2-difluoro-4,5-dinitrobenzene | 2,3-Dinitro-10-methylphenoxazine | acs.orgnih.gov |

| Enzymatic Oxidation | Laccase / O₂ | 2-Aminophenols | Phenoxazines | nih.gov |

| Domino Reaction | Nitrosonium tetrafluoroborate (NOBF₄) | bis(3-dimethylaminophenyl) ether | Phenoxazine Dyes | chemrxiv.org |

Chemical Reactivity and Functionalization Strategies of 10 Methyl 3 Nitro 10h Phenoxazine

Nucleophilic Substitution Reactions at the Nitro-Substituted Positions

The presence of a nitro group on the phenoxazine (B87303) ring system renders the aromatic core electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). This type of reaction allows for the direct replacement of the nitro group, or a hydrogen atom on the ring, by a nucleophile.

Research on related dinitrophenoxazine compounds provides significant insight into the reactivity of nitro-substituted phenoxazines. For instance, studies on 2,3-dinitro-10-methylphenoxazine have demonstrated that the nitro groups activate the molecule for nucleophilic displacement. nih.govacs.org In these systems, one of the nitro groups can be selectively displaced by various nucleophiles. The regioselectivity of this displacement is a key feature; the nitro group positioned para to the phenoxazine's aryl ether oxygen (at the C-2 position) is preferentially substituted over the one para to the more electron-rich amino group (at the C-3 position). nih.govacs.org This preference is attributed to the electronic influence of the heteroatoms in the central ring.

This principle is foundational for creating functionalized phenoxazines. For example, treatment of N-methyldinitrophenoxazine with butylamine (B146782) leads to the displacement of the 2-nitro group. nih.gov Similarly, reactions with potassium ethoxide (KOEt) in ethanol (B145695) or potassium hydroxide (B78521) (KOH) in a DMSO/water mixture can also effect substitution at the C-2 position. acs.org An interesting observation is the reaction with KOH in an ethanol/water mixture, which results in the formation of the 2-ethoxy derivative, indicating that the ethoxide ion, present in equilibrium, is the reactive nucleophile rather than the hydroxide ion. nih.govacs.org

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is another important reaction pathway for nitroaromatic compounds. organic-chemistry.org This method uses carbanions bearing a leaving group to replace a hydrogen atom, typically ortho or para to the nitro group, offering a powerful tool for C-C bond formation. organic-chemistry.org For 3-nitro substituted phenoxazines, VNS reactions would be expected to occur at the positions activated by the nitro group, further expanding the synthetic possibilities.

Table 1: Nucleophilic Substitution Reactions on 2,3-Dinitro-10-methylphenoxazine

| Nucleophile | Reagent/Solvent | Product | Reference |

|---|---|---|---|

| Butylamine | BuNH₂ | 2-Butylamino-3-nitro-10-methylphenoxazine | nih.govacs.org |

| Ethoxide | KOH/EtOH/H₂O | 2-Ethoxy-3-nitro-10-methylphenoxazine | nih.govacs.org |

| Hydroxide | KOH/DMSO/H₂O | 2-Hydroxy-3-nitro-10-methylphenoxazine | acs.org |

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

The regiochemical outcome of substitution reactions on the 10-Methyl-3-nitro-10H-phenoxazine ring is a consequence of the combined directing effects of its existing substituents.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the reaction rate and the position of attack are governed by the electron-donating or electron-withdrawing nature of the substituents already on the ring. libretexts.orgstudysmarter.co.uk

N-Methyl and Ring Oxygen: The nitrogen atom (part of a secondary amine) and the ether oxygen are both strong activating groups. They donate electron density to the aromatic rings through resonance, primarily at the ortho and para positions relative to them. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles.

Nitro Group: The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position relative to itself. youtube.com

For this compound, the positions ortho and para to the activating nitrogen and oxygen atoms are C-1, C-3, C-7, and C-9. The positions meta to the deactivating nitro group are C-1 and C-5. The C-3 position is already occupied. Therefore, electrophilic attack is most likely to occur at the C-1, C-7, and C-9 positions, which are activated by the heteroatoms. The C-1 position is particularly activated by both the nitrogen and the meta-directing effect of the nitro group. Catalyst-free sulfonylation of phenoxazine has been shown to be regioselective, affording C3-SO₂ bond formation, highlighting the specific reactivity of certain positions. nih.gov

Nucleophilic Aromatic Substitution: As discussed previously, nucleophilic aromatic substitution (SNAr) is favored on rings bearing strong electron-withdrawing groups.

Nitro Group: The nitro group at the C-3 position strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it (C-2, C-4).

Regioselectivity: In dinitro derivatives, nucleophilic attack preferentially occurs at the nitro-substituted carbon that is para to the aryl ether (C-2), as this position is more activated for displacement. nih.govacs.org For this compound, a nucleophile could potentially attack and displace the nitro group at C-3, although this is generally a challenging reaction unless further activated. More commonly, as seen in VNS reactions, the nucleophile will attack a hydrogen-bearing carbon atom ortho or para to the nitro group. organic-chemistry.org

Table 2: Summary of Regioselectivity for Further Substitution

| Reaction Type | Directing Groups | Predicted Position of Attack |

|---|

Photodegradation Mechanisms and Stability Enhancements for Phenoxazine Derivatives

Phenoxazine and its derivatives are known to be photosensitive, a characteristic that can limit their application in areas like organic light-emitting diodes (OLEDs) where long-term stability is crucial. chemistryviews.org

The photodegradation of phenoxazine, particularly in halogenated solvents like chloroform, proceeds via a radical mechanism upon exposure to light. chemistryviews.orgresearchgate.net This process leads to a noticeable discoloration of solutions and involves the formation of defined oligomers of phenoxazine. chemistryviews.org The mechanism is thought to involve the solvent, with carbon atoms from solvent molecules being incorporated into the degradation products. chemistryviews.org

Strategies to enhance the photostability of the phenoxazine core are of significant research interest. One effective approach is the introduction of multiple substituents onto the phenoxazine rings. Kinetic studies have revealed that the quantum yield of photodegradation can differ by a factor of over 1000 between trisubstituted phenoxazine derivatives and simpler N-substituted ones. researchgate.net This dramatic increase in stability is a key strategy for designing robust phenoxazine-based materials.

Interestingly, not all substitutions enhance stability. It was previously thought that substitution at the nitrogen atom, for instance with an aryl group, would improve photostability. However, studies have shown that the N-phenyl-substituted derivative is actually less stable than the parent 10H-phenoxazine. chemistryviews.org This highlights the complexity of structure-property relationships in this class of compounds.

Table 3: Relative Photostability of Phenoxazine Derivatives

| Compound | Substitution Pattern | Relative Photostability | Key Finding | Reference |

|---|---|---|---|---|

| 10H-Phenoxazine | Unsubstituted | Low | Parent compound is highly photosensitive | chemistryviews.orgresearchgate.net |

| 10-Phenyl-10H-phenoxazine | N-Aryl | Lower than parent | N-substitution does not guarantee stability | chemistryviews.org |

| Trisubstituted Phenoxazines | Multiple core substituents | High | Substitution strategy to suppress photoreactivity | researchgate.net |

Derivatization for Tailored Electronic Properties

The phenoxazine scaffold is a privileged structure in materials science, and its electronic properties can be precisely tuned through targeted derivatization. nih.gov This allows for the development of materials for specific applications, ranging from photoredox catalysts to components for organic electronics. nih.govnih.gov

The modification of the phenoxazine core with various electron-donating and electron-withdrawing groups is a primary strategy to alter its electronic characteristics. nih.govacs.org By installing different substituents, researchers can systematically adjust properties such as:

Oxidation and Reduction Potentials: The ease with which the molecule can be oxidized or reduced.

Triplet Energies: The energy of the excited triplet state, which is crucial for applications in photoredox catalysis and OLEDs.

Excited State Reduction Potentials: The reducing power of the molecule in its photoexcited state. acs.org

Computational methods, such as time-dependent density functional theory (TD-DFT), are often used to guide the design of new derivatives with desired absorption profiles in the visible light spectrum. nih.govacs.org For instance, the introduction of N-aryl substituents can facilitate access to a charge transfer excited state, which is beneficial for photoredox catalysis. acs.org Core modification can also induce different types of charge transfer states, further expanding the tunable properties of these molecules. nih.gov

Synthetic methods like the Suzuki-Miyaura coupling are employed to attach aryl groups to the phenoxazine core, creating extended π-conjugated systems that can enhance light absorption. nih.gov These derivatization strategies have led to the development of purely organic phenoxazine-based photoredox catalysts with excited-state reduction potentials that rival those of expensive transition metal complexes. nih.govacs.org

Table 4: Effect of Derivatization on Electronic Properties of Phenoxazines

| Modification Type | Example Substituent | Effect on Property | Application | Reference |

|---|---|---|---|---|

| Core Modification | Electron-donating/withdrawing groups | Alters triplet energies, oxidation potentials | Photoredox Catalysis | nih.govacs.org |

| N-Arylation | N-Naphthyl | Promotes intersystem crossing to triplet state | Photoredox Catalysis | nih.gov |

| Core Arylation | Phenyl, etc. (via Suzuki coupling) | Enhances visible light absorption | Photoredox Catalysis | nih.gov |

| Heterocycle Synthesis | Formation of oxadiazole moieties | Tailored optoelectronic properties | Light-Emitting Diodes (LEDs) | researchgate.net |

Theoretical and Computational Chemistry Studies on 10 Methyl 3 Nitro 10h Phenoxazine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the geometry and electronic properties of various molecules.

DFT calculations, particularly using the B3LYP/6-311G(d,p) basis set, are a common approach to inspect the structural and chemical reactivity aspects of molecules. bhu.ac.in This method allows for a comprehensive investigation of the molecule's architecture, including bond lengths and bond angles. bhu.ac.in The optimization of the ground state geometry is a critical first step, ensuring that the calculated properties correspond to a stable molecular conformation. ajchem-a.com

For phenoxazine (B87303) and its derivatives, DFT studies have revealed important structural characteristics. For instance, the dihedral angle between the outer rings of the phenoxazine core is a key parameter, typically falling in the range of 3–10°. acs.org In a related compound, 2-hydroxy-3-nitro-10-methylphenoxazine, this angle was found to be 4.23 (9)°, with a very shallow boat conformation for the central heterocyclic ring. acs.org

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Value |

| Dihedral Angle (Outer Rings) | 3-10° (typical for phenoxazines) acs.org |

| Dihedral Angle (2-hydroxy-3-nitro-10-methylphenoxazine) | 4.23 (9)° acs.org |

| N-C Bond Lengths (Ring) | (Data not available in search results) |

| C-O Bond Lengths (Ring) | (Data not available in search results) |

| C-N (Nitro Group) Bond Length | (Data not available in search results) |

| N-O (Nitro Group) Bond Lengths | (Data not available in search results) |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's electronic stability and reactivity. researchgate.net

In molecules with nitro groups, the LUMO often shows a significant contribution from the orbitals localized on the nitro group, indicating its electron-accepting nature. researchgate.net The HOMO, conversely, is typically localized on the electron-donating part of the molecule. The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net DFT calculations are a standard method for determining these orbital energies and visualizing their spatial distribution. bhu.ac.inresearchgate.net

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | (Data not available in search results) |

| LUMO | (Data not available in search results) |

| HOMO-LUMO Gap (ΔE) | (Data not available in search results) |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. Mulliken population analysis is a computational method used to calculate partial atomic charges, providing insight into the charge distribution. bhu.ac.in

Molecular Electrostatic Potential (MESP) maps are a powerful visualization tool that illustrates the electrostatic potential on the surface of a molecule. bhu.ac.in Different colors on the map represent different potential values, with red typically indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). bhu.ac.in In nitro-containing aromatic compounds, the region around the nitro group is expected to have a negative electrostatic potential due to the electronegativity of the oxygen atoms. researchgate.netresearchgate.net Conversely, hydrogen atoms generally exhibit positive electrostatic potential. bhu.ac.in

These maps are valuable for predicting reactive sites for electrophilic and nucleophilic attacks. bhu.ac.in For instance, in 1,2-dimethyl-3-nitrobenzene, the electronegative potential is located on the side of the nitro group region, while the electropositive potential is on the side of the methyl groups. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.orgrsc.orgresearchgate.net It is particularly valuable for its favorable combination of reasonable computational cost and semi-quantitative accuracy in many applications. rsc.orgchemrxiv.org

Prediction of Absorption and Emission Spectra

TD-DFT is a powerful tool for predicting the electronic absorption and emission spectra of molecules. rsc.orgresearchgate.net By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum. nih.gov These calculations help in assigning the electronic transitions observed experimentally, such as n-π* and π-π* transitions. nih.gov

For phenothiazine (B1677639) derivatives, which are structurally similar to phenoxazines, TD-DFT has been used to ascribe absorption bands to specific electronic transitions. nih.gov The method can also predict how the absorption spectrum might shift due to changes in the molecular structure or the solvent environment. ajchem-a.com While TD-DFT is generally reliable, it can sometimes underestimate excitation energies for states with significant charge-transfer character. chemrxiv.org

Table 3: Predicted Absorption and Emission Data

| Parameter | Predicted Value |

| Absorption Maximum (λ_max) | (Data not available in search results) |

| Emission Maximum (λ_em) | (Data not available in search results) |

| Major Electronic Transitions | (Data not available in search results) |

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a fundamental photophysical process in many "push-pull" molecules, where an electron-donating group is linked to an electron-withdrawing group. nih.gov The nitro group is a strong electron-withdrawing group that can induce significant ICT character in the excited states of aromatic compounds. nih.gov

Upon photoexcitation, these molecules can transition to an excited state with a significant separation of charge. TD-DFT calculations can provide insights into the nature of these ICT states. nih.gov The analysis of the molecular orbitals involved in the electronic transition can reveal the extent of charge transfer from the donor part of the molecule to the acceptor part. This charge transfer is often associated with a large Stokes shift (the difference between the absorption and emission maxima) and can be influenced by the solvent polarity. nih.gov In some cases, ICT can be accompanied by a twisting of the molecular structure, leading to a twisted intramolecular charge transfer (TICT) state. acs.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have been instrumental in elucidating the reaction mechanisms of phenoxazine derivatives, including those related to 10-Methyl-3-nitro-10H-phenoxazine. Studies on the closely related compound, 2,3-dinitro-10-methylphenoxazine, have provided significant insights into its reactivity with various nucleophiles.

In reactions involving 2,3-dinitro-10-methylphenoxazine, it has been observed that one nitro group, which is conjugated to the aryl ether, is preferentially displaced by nucleophiles such as butylamine (B146782) (BuNH2), potassium ethoxide (KOEt), and potassium hydroxide (B78521) (KOH). acs.org A notable reaction occurs with a mixture of KOH, ethanol (B145695) (EtOH), and water (H2O), which results in the formation of 2-ethoxy-3-nitro-10-methylphenoxazine. acs.org This outcome suggests that an equilibrium concentration of ethoxide is responsible for displacing the 2-nitro group in preference to the hydroxide ion. acs.org Conversely, when the reaction is carried out with KOH in a dimethyl sulfoxide (B87167) (DMSO) and water mixture, the hydroxide ion displaces the 2-nitro group as anticipated, yielding 2-hydroxy-3-nitro-10-methylphenoxazine. acs.org

Computational studies, specifically examining the molecular structure, have revealed details about the conformation of these molecules. For 2,3-dinitro-10-methylphenoxazine, the central phenoxazine ring is described as a shallow boat. acs.org The nitrogen (N1) and oxygen (O1) atoms of the central ring are displaced from the mean plane formed by the carbon atoms (C4/C5/C7/C8). acs.org The dihedral angles, which describe the twist of the nitro groups relative to their attached rings, have also been calculated. The N2 nitro group is rotated by approximately 44.08°, while the N3 nitro group is more significantly twisted at a dihedral angle of about 76.64°. acs.org The dihedral angle between the two nitro groups themselves is approximately 46.05°. acs.org In comparison, the phenothiazine ring system in the related 2,3-dinitrophenothiazine is more significantly puckered, with a dihedral angle of 23.13° between its outer rings. acs.org

These computational findings on molecular geometry are crucial for understanding the reactivity and the reaction mechanisms at a molecular level.

Prediction of Chemical Reactivity Parameters and Selectivity

The prediction of chemical reactivity parameters and selectivity for compounds like this compound can be effectively achieved through quantum chemical calculations, primarily using methods such as Density Functional Theory (DFT). nih.gov These computational approaches allow for the determination of various molecular properties and electronic structure details that govern a molecule's reactivity.

Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the presence of the nitro group, an electron-withdrawing group, would be expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Another important tool for predicting reactivity and selectivity is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the phenoxazine oxygen, and positive potential near the hydrogen atoms and the carbon atoms attached to the nitro group. This allows for the prediction of sites where the molecule is most likely to interact with other reagents.

Furthermore, calculated atomic charges provide quantitative data on the electron distribution at each atomic center, helping to identify potential sites for nucleophilic or electrophilic attack. nih.gov Theoretical and computational studies on related nitroaromatic compounds have successfully utilized these methods to correlate calculated parameters with experimentally observed reactivity. nih.gov While specific calculations for this compound are not detailed in the provided search results, the established methodologies are directly applicable.

Below is a table summarizing the types of computational data used to predict chemical reactivity and selectivity.

| Parameter | Significance in Predicting Reactivity and Selectivity |

| HOMO Energy | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Quantifies the electron distribution on each atom, identifying reactive sites. |

Advanced Material Science Applications of 10 Methyl 3 Nitro 10h Phenoxazine Derivatives

Organic Electronics and Semiconducting Materials Development

The development of stable and efficient organic semiconductors is critical for the advancement of next-generation electronics, such as flexible displays and printable circuits. While materials like pentacene (B32325) have been widely studied, they often suffer from poor long-term stability due to photo-oxidation. mdpi.com Heteroatom-containing acenes, including phenoxazine (B87303) derivatives, are being investigated as more robust alternatives. mdpi.com

The introduction of functional groups to the phenoxazine core, such as the methyl and nitro groups found in 10-Methyl-3-nitro-10H-phenoxazine and its isomers like 2,3-dinitro-10-methylphenoxazine, allows for the fine-tuning of its electronic properties. mdpi.comrawdatalibrary.net These modifications can influence the material's charge carrier mobility and energy levels, making them suitable for use as active components in organic thin-film transistors (TFTs) and other semiconducting devices. Research into phenoxazine-based conjugated monomers has shown they possess low ionization potentials and high-lying HOMO (Highest Occupied Molecular Orbital) levels, which are characteristic of effective conducting structures. These properties, combined with good film-forming capabilities, position phenoxazine derivatives as a promising platform for developing stable and solution-processable organic semiconductors.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

In the realm of display and lighting technology, Organic Light-Emitting Diodes (OLEDs) are prized for their high contrast, vibrant colors, and energy efficiency. The performance of an OLED is heavily dependent on the functional materials used within its layers, particularly the hole-transporting materials (HTMs) and the emissive layer. Phenoxazine derivatives have demonstrated significant potential in both roles.

Their electron-rich nature and structural similarity to widely used HTMs like triphenylamine (B166846) make them excellent candidates for facilitating the efficient injection and transport of holes from the anode to the emissive layer. researchgate.net For instance, novel HTMs based on a fluorene (B118485) core substituted with phenoxazine have been synthesized and successfully incorporated into solution-processed OLEDs, leading to high-efficiency devices. researchgate.net

Furthermore, the phenoxazine scaffold is being utilized to create advanced emissive materials, including those that exhibit Thermally Activated Delayed Fluorescence (TADF). Asymmetric multiresonance TADF emitters based on π-extended phenoxazine have been developed, offering a pathway to highly efficient, metal-free OLEDs. researchgate.net The inherent luminescent properties of the phenoxazine core, which can be tuned by substitution, make it a valuable building block for the next generation of luminescent and display materials. researchgate.net

Photoredox Catalysis and Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a low-cost and efficient alternative to traditional silicon-based photovoltaics. The sensitizing dye is a crucial component, responsible for absorbing light and injecting electrons into the semiconductor matrix. Phenoxazine and the closely related phenothiazine (B1677639) structures have been extensively explored as core components of metal-free organic dyes for DSSCs. nih.govgncl.cnresearchgate.net

The strong electron-donating character of the phenoxazine unit, stemming from its electron-rich nitrogen and oxygen atoms, is essential for designing effective donor-π-acceptor (D-π-A) dyes. nih.gov This property facilitates efficient charge separation in the excited state. Moreover, the non-planar "butterfly" structure of the phenoxazine core helps to suppress the formation of molecular aggregates on the semiconductor surface, which would otherwise quench fluorescence and reduce device efficiency. nih.gov A series of metal-free organic dyes based on a phenoxazine unit and an indolinum carboxylic acid derivative have been synthesized, achieving panchromatic spectral responses extending into the near-infrared region. When integrated into DSSCs, one such dye yielded a power conversion efficiency of 5.1%, demonstrating the practical potential of this molecular design.

While less explored specifically for this compound, the broader phenoxazine/phenothiazine family has also shown activity in photoredox catalysis, where light is used to drive chemical reactions.

Organic Battery Cathode Materials and Energy Storage Systems

The demand for better energy storage solutions has spurred research into organic batteries, which offer the promise of sustainability and resource abundance compared to their lithium-ion counterparts that rely on heavy metals. Phenoxazine (PXZ) has been identified as a novel and highly effective p-type redox center for high-voltage organic cathode materials.

The key advantage of the phenoxazine core is that it undergoes minimal structural reorganization during electrochemical cycling. This facilitates faster kinetics, leading to superior rate capability and a narrow, stable voltage plateau. A cathode material based on a phenoxazine trimer (3PXZ) delivered a high specific capacity and a high average discharge voltage of 3.7 V vs. Li/Li+. This performance is remarkable for an organic material. The material also demonstrated excellent cyclability, retaining a significant portion of its capacity even at very high charge/discharge rates.

Further research into phenoxazine-based polymers, such as poly(vinylphenoxazine), has highlighted their potential for creating fast-charging cathodes with high discharge potentials and exceptional long-term cycling stability. These findings establish phenoxazine derivatives as a premier class of materials for the development of high-performance, sustainable energy storage systems.

| Material | Specific Capacity | Average Discharge Voltage | Rate Capability | Cycling Stability | Reference |

|---|---|---|---|---|---|

| PXZ Trimer (3PXZ) | 112 mAh g⁻¹ at 1C | 3.7 V vs. Li/Li⁺ | 73% capacity retention at 20C | - | |

| 3PXZ/CMK-3 Composite | 100 mAh g⁻¹ at 5C | - | - | 0.044% capacity loss per cycle over 500 cycles | |

| Cross-linked Phenoxazine Poly(vinylene) | - | 3.52 V vs. Li/Li⁺ | 74% capacity retention after 10,000 cycles at 100C | Excellent over 10,000 cycles |

Electrochromic Materials

Electrochromic materials, which can reversibly change color in response to an applied voltage, are the basis for technologies like smart windows, anti-glare mirrors, and low-power displays. mdpi.com Phenoxazine has recently gained significant attention as an organic chromophore for creating high-performance electrochromic materials. mdpi.com

The integration of phenoxazine units into polymer chains has been shown to enhance the stability and efficiency of electrochromic systems. gncl.cn Polymers incorporating phenoxazine can exhibit multiple distinct colors in different redox states. For example, a polymer film containing phenoxazine was able to switch between tangerine, green, and purple. mdpi.com This multi-color capability is highly desirable for display applications.

Significantly, a recent study on advanced electrochromic polymers involved the specific synthesis of 10-hexyl-3-nitro-10H-phenoxazine as a key building block for a novel diamine monomer. This directly links the nitro-substituted phenoxazine core to the development of new electrochromic materials. Research on aryl-substituted phenoxazine-based polyimides demonstrated excellent performance, including high redox stability, unique deep-purple coloration, high optical contrast, and fast switching times, firmly placing phenoxazine derivatives among the most promising materials for future electrochromic applications. nih.gov

| Parameter | Value (Lab Scale) | Value (Prototype Device) | Reference |

|---|---|---|---|

| Optical Contrast (ΔT%) | Up to 62% | 51% | nih.gov |

| Coloring Time | < 6.5 s | 7.9 s | nih.gov |

| Bleaching Time | < 5.1 s | 7.2 s | nih.gov |

| Electrochromic Efficiency | Up to 193 cm²/C | 178 cm²/C | nih.gov |

| Cycling Stability | 21% decay after 500 cycles | 6.1% decay after 100 cycles | nih.gov |

Conclusion and Future Research Directions

Summary of Current Understanding of 10-Methyl-3-nitro-10H-phenoxazine Research

Research on this compound and its close analogs has established a foundational understanding of this class of compounds, primarily focusing on their synthesis and basic reactivity. The phenoxazine (B87303) core is a well-established motif in medicinal chemistry and materials science, known for its diverse biological activities and promising electronic properties. nih.govnih.gov Derivatives of phenoxazine are recognized for their potential as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.gov In the realm of materials, they are explored for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts. nih.gov

Specifically, the synthesis of nitrated phenoxazines has been documented, often involving the reaction of substituted aminophenols with nitro-activated benzene (B151609) derivatives. acs.orgnih.gov Studies on dinitro-phenoxazine derivatives have shown that the nitro groups can be selectively displaced by various nucleophiles, indicating the potential for further functionalization. acs.orgnih.gov For instance, in a related compound, 2,3-dinitro-10-methylphenoxazine, the 2-nitro group is preferentially displaced over the 3-nitro group due to electronic effects from the heteroatoms in the phenoxazine core. acs.orgnih.gov This regioselectivity is a critical aspect for designing specific derivatives.

While the broader phenoxazine family is well-studied, specific research focusing exclusively on this compound is less abundant. Much of the current understanding is extrapolated from studies on related di-nitrated or other substituted phenoxazines. The existing research provides a solid starting point, but a dedicated investigation into the unique properties and potential of this specific mono-nitrated compound is necessary to fully exploit its potential.

Unexplored Reactivity and Synthetic Avenues

The reactivity of this compound remains a fertile ground for investigation. Key unexplored areas include:

Further Functionalization: The nitro group at the 3-position is a key functional handle. Its reduction to an amino group would open up a vast array of subsequent chemical transformations. This amino derivative could serve as a precursor for the synthesis of amides, sulfonamides, or for the construction of more complex heterocyclic systems, each with potentially unique biological or material properties.

Metal-Catalyzed Cross-Coupling Reactions: The phenoxazine core can be further modified through modern cross-coupling reactions. Research could explore C-H activation or the introduction of halides onto the aromatic rings, which would then serve as handles for Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions. This would allow for the systematic introduction of a wide variety of substituents to tune the electronic and steric properties of the molecule.

Reactivity of the Phenoxazine Core: The central phenoxazine ring system itself has a "shallow boat" conformation and can participate in electrochemical processes like oxidation. nih.govnih.gov The influence of the 3-nitro substituent on the redox properties of the phenoxazine core is an area that warrants detailed electrochemical studies.

Future synthetic work could also focus on developing more efficient and greener synthetic routes to this compound and its derivatives, potentially exploring one-pot procedures or enzymatic reactions which have been successfully used for other phenoxazines. researchgate.net

Potential for Novel Functional Materials and Devices

The phenoxazine scaffold is an attractive building block for functional organic materials due to its electron-donating nature and its structural similarity to other successful electronic materials like phenothiazine (B1677639) and carbazole. nih.gov The introduction of a nitro group, which is strongly electron-withdrawing, onto the 10-methylphenoxazine (B188465) core creates a donor-acceptor (D-A) type structure. This intrinsic electronic asymmetry is highly desirable for several applications:

Organic Electronics: Phenoxazine derivatives have been investigated as hole-transporting materials and as components of electroluminescent devices. nih.gov The D-A nature of this compound could lead to materials with interesting charge-transfer properties, which are crucial for applications in OLEDs and organic photovoltaics (OPVs). nih.gov

Photoredox Catalysis: Modified phenoxazines have been successfully employed as organic photoredox catalysts. nih.gov The electronic properties of this compound, such as its absorption spectrum and excited-state redox potentials, could be tailored by the nitro group, potentially making it a candidate for visible-light-driven catalytic reactions. nih.gov

Non-Linear Optics (NLO): Molecules with strong D-A character often exhibit significant NLO properties. Future research could investigate the NLO response of this compound and its derivatives for potential use in optical communications and data storage.

The table below outlines potential research directions for developing functional materials from this compound.

| Research Area | Objective | Potential Application |

| Organic Electronics | Synthesize and characterize polymers or small molecules incorporating the this compound unit. | Hole-transport layers in OLEDs, active materials in OPVs. |

| Photoredox Catalysis | Evaluate the photocatalytic activity in various organic transformations under visible light irradiation. | Metal-free atom transfer radical polymerization (O-ATRP), organic synthesis. nih.gov |

| Sensing | Develop fluorescent probes based on the phenoxazine core, where interaction with an analyte modulates the charge transfer state. | Chemical sensors, biological imaging. |

Advanced Computational Design and Prediction for Phenoxazine Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools to accelerate the discovery and design of new phenoxazine-based materials. nih.govrsc.org For this compound and its prospective derivatives, computational modeling can provide critical insights before committing to extensive synthetic work.

Future research should leverage these computational techniques to:

Predict Electronic and Optical Properties: TD-DFT calculations can predict the absorption and emission spectra of newly designed derivatives, guiding the synthesis of compounds with specific colors or light-harvesting capabilities. nih.gov This is crucial for designing new dyes, fluorescent probes, or photocatalysts.

Model Structure-Property Relationships: By systematically varying substituents in silico, researchers can build a comprehensive understanding of how different functional groups at various positions on the phenoxazine ring affect key properties like redox potentials, charge mobility, and excited-state energies. nih.govrsc.org This allows for the rational design of molecules optimized for a specific application, such as tuning the redox potential for flow batteries or maximizing the efficiency of an OLED emitter. rsc.org

Screen for Drug-Like Properties: For medicinal chemistry applications, computational tools can predict parameters like lipophilicity, and potential binding interactions with biological targets, helping to prioritize which derivatives are most promising for synthesis and biological evaluation. researchgate.net

Understand Reaction Mechanisms: DFT can be used to model reaction pathways, such as the nucleophilic substitution of the nitro group, to better understand the observed regioselectivity and to predict the feasibility of unexplored reactions. mdpi.com

By integrating computational design with synthetic efforts, the exploration of this compound and the broader class of phenoxazine derivatives can be made more efficient and targeted, accelerating the development of new technologies based on these versatile heterocyclic compounds.

Q & A

What are the established synthetic routes for 10-Methyl-3-nitro-10H-phenoxazine, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis of this compound can be optimized using two primary approaches:

- Traditional Willgerodt-Kindler Reaction: This method involves sulfur and morpholine under reflux conditions. For example, 10-Methyl-3-acetylphenthiazine derivatives are synthesized via sulfur-mediated amidation, followed by hydrolysis . Key parameters include reaction time (12–24 hrs), temperature (80–120°C), and solvent polarity (e.g., toluene or DMF).

- Microwave-Assisted Synthesis: Reduces reaction time (30–60 minutes) and improves regioselectivity. For analogous phenoxazine derivatives, microwave irradiation at 150–200°C with catalysts like K₂CO₃ enhances nitro-group incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.